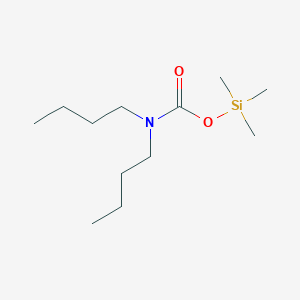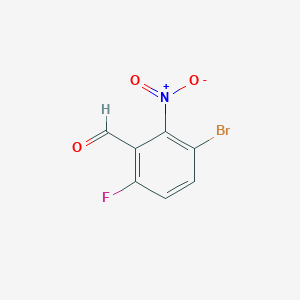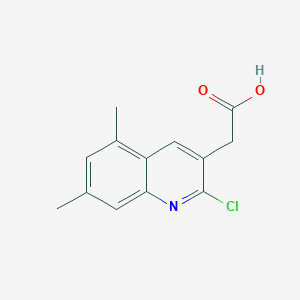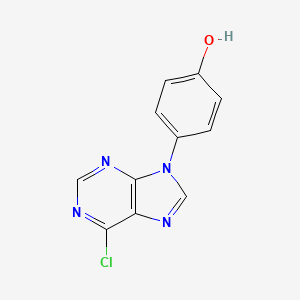
3-(2-Fluorobenzyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Fluorobenzyl)quinazolin-4(3H)-one is a quinazoline derivative that has garnered interest in medicinal chemistry due to its potential pharmacological activities. Quinazoline derivatives are known for their diverse biological activities, including anti-tumor, antiviral, antibacterial, and anticonvulsant properties .
Vorbereitungsmethoden
The synthesis of 3-(2-Fluorobenzyl)quinazolin-4(3H)-one typically involves the reaction of 2-fluorobenzylamine with anthranilic acid under specific conditions. The reaction proceeds through a series of steps, including cyclization and condensation, to form the quinazolinone core structure. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Analyse Chemischer Reaktionen
3-(2-Fluorobenzyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or quinazoline ring positions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise in inhibiting the proliferation of certain cancer cell lines.
Medicine: Research indicates potential use as an anti-tumor agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(2-Fluorobenzyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the proliferation and survival of cancer cells. Molecular docking studies have provided insights into its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(2-Fluorobenzyl)quinazolin-4(3H)-one include other quinazoline derivatives such as:
Gefitinib: An FDA-approved drug used for the treatment of non-small cell lung cancer.
Erlotinib: Another FDA-approved drug for the treatment of non-small cell lung cancer and pancreatic cancer.
Afatinib: Used for the treatment of non-small cell lung cancer.
What sets this compound apart is its specific substitution pattern, which may confer unique biological activities and pharmacokinetic properties .
Eigenschaften
CAS-Nummer |
141305-95-5 |
|---|---|
Molekularformel |
C15H11FN2O |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
3-[(2-fluorophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H11FN2O/c16-13-7-3-1-5-11(13)9-18-10-17-14-8-4-2-6-12(14)15(18)19/h1-8,10H,9H2 |
InChI-Schlüssel |
KOQXBNPNOBNYTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C=NC3=CC=CC=C3C2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Fluoro-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11863155.png)
![4-Chloro-6-methyl-2-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863166.png)
![2-(Pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11863168.png)

![1-(6-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11863183.png)
![3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11863187.png)

![7-Chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B11863194.png)
![Phenol, 2-[(2-naphthalenylimino)methyl]-](/img/structure/B11863197.png)


![Ethyl 5-chloro-7-(methylamino)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11863214.png)

![2-[(1-Hydroxynaphthalen-2-yl)methyl]cyclohexan-1-one](/img/structure/B11863220.png)
